(R)-imazamox

Description

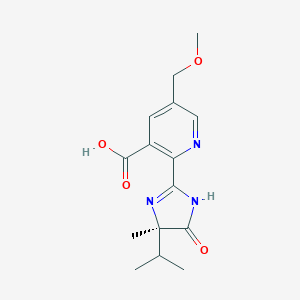

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPJIGQFXCQJBK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Mode of Action and Physiological Effects in Plants

Downstream Physiological Consequences in Susceptible Plants

The inhibition of BCAA synthesis triggers a series of secondary physiological and metabolic disturbances that progressively impair plant health.

The most immediate consequence of BCAA starvation is the disruption of protein synthesis and turnover. researchgate.netcas.cz Since valine, leucine (B10760876), and isoleucine are fundamental building blocks for proteins, their absence halts the production of new proteins required for cell division and growth. saas.sh.cnnih.gov This leads to a rapid cessation of growth, particularly in the meristematic tissues where cell division is most active. nih.gov

Studies have documented a significant decrease in total soluble protein content following imazamox (B1671737) application. cas.cznih.gov Concurrently, a paradoxical increase in the total free amino acid pool is often observed. cas.cznih.govfrontiersin.org This is thought to result from the stimulation of proteolysis (protein breakdown), as the plant attempts to remobilize amino acids from existing proteins in a futile effort to compensate for the synthesis blockage. frontiersin.org

Table 1: Effect of Imazamox on Protein and BCAA Content in Maize (Data sourced from a study on maize plants 48 hours after treatment with imazamox) researchgate.net

| Parameter | % Decrease Compared to Control |

| Total Protein Content | 9% |

| Valine Content | 11% |

| Leucine Content | 10% |

| Isoleucine Content | 31% |

A notable secondary effect of AHAS inhibition is the induction of the ethanol (B145695) fermentation pathway, even under aerobic conditions. nih.govusda.govmdpi.com This response is believed to be triggered by the accumulation of pyruvate (B1213749), the substrate for AHAS, which can no longer be efficiently consumed for BCAA synthesis. nih.gov The excess pyruvate is then shunted into the fermentation pathway.

This process involves the upregulation of key fermentative enzymes, including pyruvate decarboxylase (PDC) and alcohol dehydrogenase (ADH). nih.govnih.gov Studies in Arabidopsis and pea plants have confirmed increased activity and protein levels of both PDC and ADH following treatment with imazamox. nih.govresearchgate.net The induction of this pathway is considered a plant defense mechanism to manage the metabolic imbalance caused by the herbicide, rather than a direct cause of toxicity. usda.govmdpi.comresearchgate.net

The metabolic disruption caused by (R)-imazamox can also lead to oxidative stress. This is characterized by an increase in reactive oxygen species (ROS), which can damage cellular components. An increase in malondialdehyde (MDA), a key indicator of lipid peroxidation and cell membrane damage, has been reported in plants treated with AHAS-inhibiting herbicides. frontiersin.org

In response, plants activate their antioxidant defense systems. Studies have shown that imazamox treatment can lead to an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). researchgate.net Furthermore, the glutathione (B108866) system appears to play a role. Increased levels of total glutathione and enhanced activity of glutathione S-transferases (GSTs), enzymes involved in detoxifying foreign compounds, have been observed in plants following imazamox application, suggesting an attempt to mitigate the oxidative damage and detoxify the herbicide. cas.czwikipedia.org

Environmental Fate and Transport Processes

Degradation Pathways and Kinetics

The breakdown of (R)-imazamox in the environment proceeds through several key pathways, with microbial metabolism being a primary driver of its degradation in soil. cambridge.org

Aerobic Soil Metabolism and Metabolite Formation

Under aerobic conditions, this compound is primarily degraded by soil microorganisms. epa.gov The aerobic soil metabolism half-life for imazamox (B1671737) has been reported to be approximately 27 to 28 days in sandy loam soil. mass.govmaryland.gov However, half-life values can range from 12 to 207 days depending on soil type and temperature. fao.orgfao.org In field studies, dissipation half-lives ranged from 15 to 130 days, with representative values often cited as 35 to 50 days. epa.gov

The degradation process involves the formation of several metabolites. mass.gov The initial step is the oxidation of the parent compound to form CL 312622 , a di-acid metabolite. fao.org This is followed by the conversion of CL 312622 to a second metabolite, CL 354825 , a hydroxy acid. fao.org These degradation products are considered non-herbicidal. epa.gov Ultimately, both the parent compound and its metabolites are mineralized to carbon dioxide. fao.org

In aerobic soil metabolism studies, two main oxidative metabolites have been identified:

AC 312,622 : This metabolite, described as a demethylated parent with intact ring structures and two carboxylic acid groups, was found to increase to 40.8-43.6% of the applied amount within 14-42 days, before decreasing to 2.9% by 365 days. mass.gov

AC 354,825 : This metabolite, a demethylated and decarboxylated parent with intact rings and one carboxylic acid group, increased to 54% of the applied amount by 365 days. mass.gov

The persistence of these metabolites varies. CL 312 ,622 appears to be less persistent than CL 354 ,825. mass.gov

Aqueous Photolysis and Hydrolysis

Photodegradation is a significant pathway for the breakdown of imazamox in water. apvma.gov.au Laboratory studies have shown that aqueous photolysis is rapid, with a half-life of approximately 6.8 hours at pH levels of 5, 7, and 9. epa.govmass.govepa.gov The rate of photolysis can be influenced by the wavelength of light, with faster degradation occurring under 253.7 nm lamps compared to 310 nm lamps. acs.orgnsf.gov The presence of natural organic matter in water can decrease the rate of photodegradation due to light screening. acs.orgnsf.gov In contrast, photolysis on soil surfaces is a much slower process, with a reported half-life of 65 days. mass.gov

Imazamox is stable to hydrolysis at environmentally relevant pH values of 5, 7, and 9. epa.govmass.govagropages.com

Anaerobic Degradation Stability

Under anaerobic conditions, the degradation of imazamox is significantly inhibited. epa.govmass.gov Studies have shown that imazamox does not readily degrade in anaerobic soil or aquatic environments. mass.govapvma.gov.au In an anaerobic aquatic degradation study, the calculated half-life was 764 days. apvma.gov.au Similarly, in an anaerobic soil metabolism study, no detectable degradation was observed after 56 days of incubation. apvma.gov.au This stability under anaerobic conditions suggests a potential for greater persistence in environments lacking oxygen, such as deeper water and saturated soils. mass.govepa.gov

Enantioselective Degradation Dynamics in Environmental Compartments

Being a chiral compound, the degradation of imazamox can be enantioselective, meaning one enantiomer may degrade at a different rate than the other. This phenomenon has been observed in soil and is influenced by soil pH. nih.govacs.org

In neutral soils (pH ≥ 6.5), degradation is faster, and it is enantioselective, with the (+)-imazamox enantiomer degrading more rapidly. nih.govacs.orgacs.org In contrast, in strongly acidic soils, degradation is slower but also enantioselective, with a reversed preference for the degradation of the (-)-imazamox enantiomer. nih.govacs.org In slightly acidic soils, the difference in degradation rates between the enantiomers is not as pronounced. nih.govacs.org Studies have indicated that there is no interconversion between the enantiomers during this process. nih.govacs.org This enantioselective degradation can contribute to the observed biphasic decline of the total imazamox concentration in some soils. nih.govacs.org

Environmental Persistence and Dissipation

Imazamox is classified as moderately persistent in the environment. epa.govmass.gov Its persistence is influenced by a combination of factors including microbial activity, soil type, pH, moisture, and sunlight exposure. cambridge.orgresearchgate.net

The following table summarizes the degradation half-lives of imazamox in different environmental compartments.

| Environmental Compartment | Degradation Process | Half-life | Conditions |

| Aerobic Soil | Metabolism | 27 - 28 days | Sandy loam soil mass.govmaryland.gov |

| Aerobic Soil | Metabolism | 12 - 207 days | Varies with soil type and temperature fao.orgfao.org |

| Terrestrial Field | Dissipation | 15 - 130 days | Representative half-lives of 35 and 50 days epa.gov |

| Aqueous Environment | Photolysis | 6.8 hours | pH 5, 7, and 9 epa.govmass.govepa.gov |

| Soil Surface | Photolysis | 65 days | mass.gov |

| Anaerobic Aquatic Environment | Degradation | 764 days | apvma.gov.au |

| Anaerobic Soil | Degradation | Stable (no degradation after 56 days) | apvma.gov.au |

The dissipation of imazamox in the field can vary significantly depending on local conditions. For instance, in rice fields, imazamox dissipated rapidly in both soil and water, with soil half-lives ranging from 2.2 to 3.3 days. cambridge.org The mobility of imazamox in soil is considered high, though its primary non-herbicidal metabolite is less mobile. epa.gov While laboratory studies suggest a potential for leaching, field studies have shown limited movement of residues below 45 cm. apvma.gov.au

Half-life Variability Across Environmental Matrices (Soil, Water)

The persistence of this compound, as indicated by its half-life, varies significantly between soil and water environments. In soil, the aerobic metabolism half-life has been reported to be approximately 27 to 28 days in sandy loam soil. mass.govmaryland.gov However, other studies have shown a wide range, from as short as 1.8 days to as long as over 120 days, depending on specific soil characteristics. acs.org Field studies have reported soil half-lives ranging from 2.2 to 3.3 days and 4.5 to 41.0 days. cambridge.org Under conditions of soil photolysis, the half-life can extend to 65 days. mass.gov In contrast, this compound degrades much more rapidly in water through photolysis, with a reported half-life of 6.8 hours in water. maryland.govwa.gov Some studies have indicated a water half-life ranging from 5 to 15 days, influenced by factors like water clarity and sunlight exposure. wa.govapms.org The photolysis half-life in water has also been reported to be as short as 0.3 days. mass.gov

Influence of Environmental Factors on Degradation Rates

The rate at which this compound degrades is not constant but is instead influenced by a variety of environmental factors in both soil and water.

Soil pH, Organic Matter, and Microbial Activity

Soil properties play a crucial role in the degradation of this compound. Microbial breakdown is the primary degradation pathway in soil. cambridge.org Consequently, conditions that favor microbial activity, such as neutral pH, adequate moisture, and moderate temperatures, lead to faster degradation. mdpi.com

Soil pH has a significant impact on both the availability and degradation of the herbicide. In neutral to alkaline soils (pH ≥ 6.5), degradation is generally rapid, with half-lives often less than 6 days. acs.org As the soil becomes more acidic, degradation tends to slow down. acs.orgcambridge.org This is partly because lower pH increases the adsorption of imazamox to soil particles, making it less available for microbial breakdown. cambridge.orgresearchgate.net

The role of organic matter is complex. While higher organic matter can support greater microbial populations, it can also increase the adsorption of imazamox, potentially reducing its bioavailability for degradation. plos.orgnih.gov Studies on the related herbicide imazapic (B1663560) showed that degradation was faster in soils with lower organic matter content. plos.orgnih.gov

Water Clarity, Depth, and Sunlight

In aquatic environments, the primary mechanism for this compound degradation is photolysis, or breakdown by sunlight. wa.gov Therefore, factors that affect light penetration into the water column are critical in determining its persistence.

Water clarity is a key factor; clearer water allows for greater sunlight penetration and thus more rapid photolytic degradation. wa.govapms.org Conversely, turbid water with high sediment content can reduce light availability and slow down the degradation process. researchgate.net

Water depth also plays a significant role. wa.govapms.org In shallow, well-lit waters, this compound is not expected to persist for long periods. mass.gov However, in deeper water where sunlight cannot penetrate, the herbicide is more stable and can persist for longer. mass.govwa.gov

Sunlight is the driving force behind photolysis. wa.govapms.org The intensity and duration of sunlight exposure directly influence the rate of degradation. Without light, imazamox is stable and does not readily degrade. wa.gov

Mobility and Distribution in Environmental Systems

The movement and distribution of this compound in the environment are largely governed by its interaction with soil and its behavior in water.

Soil Adsorption and Leaching Potential

This compound is a weak acid, and its adsorption to soil is highly dependent on the soil's pH. cambridge.org At higher pH levels (above 6), the herbicide exists predominantly in its anionic (negatively charged) form, which is weakly adsorbed to negatively charged soil colloids and is therefore more mobile. cambridge.orgnih.gov In acidic soils, adsorption increases, which can reduce its movement. cambridge.orgresearchgate.net

Due to its high water solubility and generally weak adsorption, this compound is considered to have high to very high mobility in most soil types. nih.govapvma.gov.au This mobility, combined with its moderate persistence, suggests a potential for leaching into groundwater, particularly in permeable soils with a shallow water table. mass.govepa.gov The Groundwater Ubiquity Score (GUS) for imazamox indicates a high leachability potential. researchgate.netherts.ac.uk However, some field studies have shown limited leaching, with residues not detected below 45 cm. apvma.gov.au

Mechanisms and Evolution of Herbicide Resistance

Target-Site Resistance (TSR) Mechanisms

Target-site resistance is a primary mechanism through which plants develop resistance to (R)-imazamox and other ALS-inhibiting herbicides. frontiersin.org This form of resistance arises from genetic modifications at the site of herbicide action, the ALS enzyme, which reduce the herbicide's ability to bind and inhibit the enzyme.

Mutations in the Acetohydroxyacid Synthase (ALS) Gene

The most common form of TSR is the result of point mutations within the ALS gene. frontiersin.org These mutations lead to amino acid substitutions in the ALS enzyme, altering its structure and reducing its sensitivity to the herbicide.

Specific amino acid substitutions within the ALS enzyme have been identified as conferring resistance to this compound. Two of the most frequently documented mutations are:

Ser653Asn: This mutation involves the substitution of serine with asparagine at position 653 of the ALS enzyme. It has been identified in various weed species, including downy brome (Bromus tectorum) and weedy rice, conferring high levels of resistance to imazamox (B1671737). cabidigitallibrary.orgnih.govplos.org In some cases, this mutation can lead to resistance levels as high as 110-fold compared to susceptible populations. cabidigitallibrary.orgnih.gov Studies have also confirmed this mutation in Clearfield® wheat cultivars, providing tolerance to imidazolinone herbicides. researchgate.net

Trp-574-Leu: The substitution of tryptophan with leucine (B10760876) at position 574 is another significant mutation that confers broad cross-resistance to multiple ALS-inhibiting herbicides, including imazamox. scielo.brnih.gov This mutation has been observed in a variety of weeds such as wild radish, wild mustard, and barnyardgrass. cambridge.orgscielo.brnih.govscispace.com Research on wild poinsettia (Euphorbia heterophylla) has shown that this mutation can result in resistance levels exceeding 123-fold in in-vitro ALS assays and up to 224.5-fold based on biomass reduction. mdpi.com The Trp-574-Leu mutation is considered the second most common target-site mutation conferring resistance to ALS inhibitors. mdpi.com

Other identified mutations conferring resistance to ALS inhibitors include substitutions at positions Pro197, Asp376, and Ala122, among others. frontiersin.orgcdnsciencepub.comresearchgate.netmdpi.com

Table 1: Documented Amino Acid Substitutions in the ALS Gene Conferring Resistance to this compound

| Mutation | Position | Resistant Weed Species |

| Ser653Asn | 653 | Bromus tectorum (downy brome), Weedy rice, Euphorbia heterophylla |

| Trp-574-Leu | 574 | Raphanus raphanistrum (wild radish), Sinapis arvensis (wild mustard), Echinochloa crus-galli (barnyardgrass), Euphorbia heterophylla (wild poinsettia) |

| Pro197 substitutions | 197 | Glebionis coronaria |

| Asp376 substitutions | 376 | Glebionis coronaria, Ixophorus unisetus |

| Ala122Asn | 122 | Echinochloa crus-galli |

Mutations in the ALS gene directly impact the enzyme's functionality and its interaction with this compound. In vitro ALS activity assays consistently demonstrate that resistant biotypes require significantly higher concentrations of the herbicide to achieve 50% inhibition (I50) compared to susceptible biotypes.

For instance, a resistant biotype of Euphorbia heterophylla with a Ser653Asn mutation required approximately 16 times more imazamox to reduce ALS enzyme activity by 50% than the susceptible biotype. nih.gov Similarly, in wild poinsettia populations with the Trp-574-Leu mutation, even extremely high concentrations of imazamox (20,000 µM) were insufficient to cause 50% inhibition of ALS activity. mdpi.com This indicates a drastic reduction in the binding affinity of the herbicide to the mutated enzyme. mdpi.com The Trp-574-Leu mutation, in particular, is thought to increase the volume of the herbicide-binding channel, thereby hindering the herbicide's entry and reducing its inhibitory effect. scielo.br

Identification of Specific Amino Acid Substitutions (e.g., Ser653Asn, Trp-574-Leu).

Gene Duplication and Overexpression of Target Enzyme

While there is no significant difference in ALS gene expression in some imazamox-resistant barnyardgrass populations, studies on other ALS-inhibitor resistant weeds like Digitaria sanguinalis have shown that overexpression of the ALS gene, even without an increase in gene copy number, can contribute to resistance. cambridge.orgfrontiersin.org This suggests that regulatory changes leading to increased transcription of the ALS gene can also be a mechanism of target-site resistance.

Non-Target Site Resistance (NTSR) Mechanisms

Non-target site resistance involves mechanisms that are not related to alterations in the herbicide's target enzyme. Instead, these mechanisms reduce the amount of active herbicide reaching the target site.

Enhanced Herbicide Metabolism and Detoxification Pathways

A key NTSR mechanism is the enhanced ability of the plant to metabolize and detoxify the herbicide before it can exert its inhibitory effect on the ALS enzyme. frontiersin.org This metabolic resistance is often conferred by the increased activity of certain enzyme families, particularly cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). cas.czfrontiersin.orgnih.gov

Research has shown that some weed populations resistant to this compound exhibit enhanced metabolism. For example, in resistant Glebionis coronaria populations, an imazamox hydroxyl metabolite was detected, which was absent in susceptible plants. frontiersin.orgnih.gov The formation of this metabolite was inhibited by malathion (B1675926), a P450 inhibitor, confirming the role of these enzymes in the detoxification process. frontiersin.org Similarly, in some imidazolinone-resistant sunflower hybrids, increased activity of GSTs has been observed following imazamox application, suggesting their involvement in the detoxification pathway through conjugation with glutathione. cas.czresearchgate.net

In some cases, the same P450 enzyme can metabolize different herbicides, leading to cross-resistance. For instance, a common P450 has been suggested to metabolize both imazamox and other herbicides in multiple herbicide-resistant poppy species. frontiersin.orgnih.govfrontiersin.org However, in some highly resistant weed populations, such as downy brome with the Ser653Asn mutation, enhanced metabolism does not appear to be a contributing factor to resistance. cabidigitallibrary.orgnih.gov

Role of Cytochrome P450 Monooxygenases (Cyt-P450s)

Cytochrome P450 monooxygenases (P450s) are a primary component of Phase I detoxification in plants, initiating the breakdown of herbicides like imazamox. researchgate.netresearchgate.net In resistant weed biotypes, enhanced P450 activity leads to the hydroxylation of the imazamox molecule, producing less toxic metabolites such as imazamox-hydroxyl. researchgate.netnih.govfrontiersin.org For instance, studies on resistant wheat cultivars demonstrated that imazamox was metabolized by Cyt-P450 into imazamox-hydroxyl and subsequently imazamox-glucoside. nih.gov

The involvement of P450s in imazamox resistance has been confirmed in multiple weed species. In resistant populations of Glebionis coronaria and Papaver rhoeas, enhanced metabolism via P450 enzymes was identified as a key resistance mechanism. frontiersin.orgresearchgate.net Experiments using P450 inhibitors, such as malathion, have shown a synergistic effect, increasing the efficacy of imazamox in resistant plants and partially reversing the resistance. frontiersin.orgresearchgate.net This indicates that P450-mediated metabolism is a significant factor in the survival of these biotypes. frontiersin.org In some cases, a single P450 enzyme may be responsible for conferring cross-resistance to both imazamox and other herbicides with different modes of action. frontiersin.orguba.ar

Role of Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are critical enzymes in Phase II of herbicide detoxification, catalyzing the conjugation of herbicides or their metabolites with the endogenous antioxidant glutathione. researchgate.netuba.ar This process increases the water solubility of the compound, facilitating its sequestration and further degradation.

In imidazolinone-resistant (IMI-R) sunflower hybrids, a significant increase in GST activity was observed following imazamox application. cas.cz This suggests that glutathione serves as a substrate for GSTs to carry out conjugation reactions, playing a part in the non-target-site resistance mechanisms in these hybrids. cas.cz The increased need for glutathione in imazamox-treated plants is supported by the induced expression of genes involved in glutathione synthesis. uhasselt.be While some studies using GST inhibitors did not find a change in the resistance level of certain weed populations to imazamox, others have clearly implicated GSTs in the detoxification pathway. cambridge.orgnih.gov The overexpression of GST genes has been linked to herbicide resistance in several weedy plants, highlighting their role in mitigating herbicide toxicity. researchgate.net

Role of Glycosyltransferases and Conjugation Reactions

Following the initial hydroxylation by P450s, the resulting imazamox metabolites are often conjugated with glucose in a reaction catalyzed by glycosyltransferases (GTs). cas.czresearchgate.net This conjugation is a crucial step in the detoxification process, rendering the herbicide metabolite even less phytotoxic and preparing it for compartmentalization within the plant cell, typically in the vacuole. researchgate.netresearchgate.net

In imidazolinone-resistant crops like wheat, the metabolism of imazamox into hydroxy and glucoside derivatives has been well-documented. cas.czresearchgate.net Tolerant plants metabolize imazamox into a 5-hydroxymethyl metabolite, which is then conjugated to glucose. cas.cz This pathway, involving both P450s and glycosyltransferases, is a key non-target-site resistance mechanism that allows the plant to withstand imazamox treatment. uhasselt.be

Altered Herbicide Translocation and Sequestration

The metabolic processes described above can directly influence how this compound is moved and stored within a resistant plant. The conversion of imazamox into metabolites like imazamox-hydroxyl and imazamox-glucoside alters its translocation patterns. researchgate.netnih.gov In susceptible plants, imazamox is readily translocated through both the xylem and phloem to meristematic tissues where it inhibits the ALS enzyme. researchgate.net However, in resistant wheat cultivars, the rapid metabolism of imazamox into polar conjugates can limit its movement to these sensitive areas. researchgate.netnih.gov

Sequestration involves isolating the herbicide or its metabolites away from the target site, often within the cell vacuole, effectively preventing them from causing harm. bioone.org While some studies have noted that absorption of imazamox did not differ significantly between resistant and susceptible cultivars, the subsequent metabolic changes and altered translocation are key to survival. nih.govresearchgate.net

Root Exudation as a Resistance Mechanism

A novel non-target-site resistance mechanism observed in a resistant biotype of Euphorbia heterophylla (wild poinsettia) is the active exudation of the herbicide through the roots. nih.govnih.gov In these resistant plants, a substantial portion—approximately 70%—of the absorbed 14C-labeled imazamox was found to be exuded from the roots back into the soil. researchgate.netnih.gov This mechanism effectively reduces the internal concentration of the herbicide, preventing it from reaching lethal levels at the target site. researchgate.net

While a mutation in the ALS gene was the primary resistance mechanism in this E. heterophylla biotype, the contribution of root exudation was significant. researchgate.netnih.gov This represents a unique adaptation for avoiding herbicide toxicity and is one of the few documented cases of herbicide root exudation as a resistance mechanism. frontiersin.orgnih.gov

Evolutionary Dynamics of Resistance

The emergence of herbicide resistance is a classic example of evolution by natural selection, where the herbicide acts as a powerful selective agent.

Selection Pressure and Development of Resistant Biotypes

The repeated and widespread use of a single herbicide or herbicides with the same mode of action, such as this compound, imposes intense selection pressure on weed populations. bioone.orgcabidigitallibrary.org Within any large weed population, a few individuals may naturally possess genetic traits that confer a low level of resistance. bioone.org When the herbicide is applied, these individuals are more likely to survive and reproduce, passing the resistance traits to their offspring. bioone.org

Over successive generations of exposure, the frequency of resistant individuals in the population increases until they become the dominant biotype, leading to field-level control failure. bioone.org This process has been observed in numerous weed species. For example, the continuous application of imazamox in subtropical regions of Brazil led to the selection of highly resistant biotypes of Euphorbia heterophylla. nih.govnih.gov One such biotype required a dose 168 times greater than the susceptible biotype to achieve a 50% reduction in fresh weight. nih.gov Similarly, the introduction of imazamox-resistant wheat cultivars created selection pressure for the development of resistant jointed goatgrass (Aegilops cylindrica), a closely related weed. wsu.eduunl.edu The evolution of resistance is a significant challenge in agriculture, necessitating integrated weed management strategies to mitigate its development and spread. researchgate.net

Gene Flow and Hybridization in Weed Species

The proliferation of herbicide resistance, particularly to acetolactate synthase (ALS) inhibitors like this compound, is significantly accelerated by gene flow and hybridization. mdpi.comcambridge.org Gene flow, the transfer of genetic material from one population to another, occurs in weeds primarily through the dispersal of pollen and seeds. nih.gov This process becomes a major concern with the widespread cultivation of herbicide-resistant crops, which can hybridize with sexually compatible weedy relatives. asacim.org.arresearchgate.net

A prominent example of this phenomenon is the evolution of imidazolinone-resistant weedy rice (Oryza sativa). The introduction of imidazolinone-tolerant rice cultivars, known as Clearfield® rice, has led to outcrossing with weedy rice populations coexisting in the same fields. researchgate.netfrontiersin.org Studies have confirmed that the resistance-conferring ALS mutations from the crop can be transferred to the weed, creating hybrid individuals that are resistant to this compound and other imidazolinone herbicides. frontiersin.orgscirp.orgnih.gov This crop-to-weed gene flow has been identified as a primary driver of the increase in imidazolinone-resistant weedy rice in various rice-growing regions. scirp.orgnih.gov Research has shown that such hybridization can occur at significant distances, with resistant hybrids being detected several meters from the pollen source. researchgate.netresearchgate.net

Similar patterns have been observed in other species. For instance, gene flow from imidazolinone-resistant cultivated sunflowers to wild or weedy relatives has been documented. researchgate.netgrowiwm.org Field studies demonstrated that IMI-resistant domesticated sunflowers can outcross with common and prairie sunflowers over distances relevant to production fields, with resistance being successfully passed to the progeny. researchgate.net The resulting hybrids can then backcross with the wild parents, further entrenching the resistance trait within the weed population. researchgate.net

The rate and success of this genetic transfer depend on several factors, including the mating systems of the species, pollen viability and dispersal distance, and the selection pressure exerted by the herbicide. mdpi.comnih.gov The continuous use of ALS inhibitors creates an environment where resistant hybrids and their offspring have a significant survival advantage, leading to their rapid selection and proliferation. scirp.orgnih.gov

| Resistant Crop (Pollen Donor) | Weed Species (Pollen Receptor) | Herbicide Resistance | Key Findings | References |

|---|---|---|---|---|

| Clearfield® Rice (Oryza sativa) | Weedy Rice (Oryza sativa) | Imidazolinone (Imazamox) | Outcrossing is a primary cause of IMI-resistant weedy rice. Resistant hybrids found up to 5 meters from the crop source. | researchgate.netfrontiersin.org |

| IMI-Resistant Sunflower (Helianthus annuus) | Common Sunflower (Helianthus annuus) | Imidazolinone (Imazamox) | Gene flow detected up to 30 meters from the pollen source, with 0.3% to 5% resistant progeny at this distance. | researchgate.net |

| IMI-Resistant Sunflower (Helianthus annuus) | Prairie Sunflower (Helianthus annuus) | Imidazolinone (Imazamox) | Hand crosses resulted in 79% resistant or moderately resistant progeny. Backcrossing of hybrids with the wild parent was successful. | researchgate.net |

| IMI-Resistant Wheat (Triticum aestivum) | Jointed Goatgrass (Aegilops cylindrica) | Imidazolinone | Genetic similarities and documented hybridization create a high potential for pollen-mediated gene flow of the resistance trait. | nih.gov |

Cross-Resistance Patterns within ALS-Inhibiting Herbicides

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides with the same site of action. asacim.org.arnih.gov In the case of this compound, resistance is most often due to specific point mutations in the gene encoding the ALS enzyme. These mutations can alter the herbicide's binding site on the enzyme, rendering it less sensitive to inhibition. Crucially, a single mutation can confer resistance not only to imidazolinones (IMI) like this compound but also to other chemical families of ALS inhibitors, such as sulfonylureas (SU), triazolopyrimidines (TP), pyrimidinylthio-benzoates (PTB), and sulfonylaminocarbonyltriazolinones (SCT). asacim.org.arcambridge.org

The pattern of cross-resistance is highly dependent on the specific amino acid substitution in the ALS enzyme. nih.govcambridge.org At least eight conserved amino acid positions in the ALS gene are known to be sites for resistance-endowing mutations. cambridge.org

Broad Cross-Resistance: Some mutations, such as the substitution of tryptophan with leucine at position 574 (Trp-574-Leu), are known to confer broad and high-level cross-resistance to most or all ALS-inhibiting chemical families. mdpi.comcambridge.orgresearchgate.net This mutation has been identified in numerous weed species, including barnyardgrass (Echinochloa crus-galli) and several Amaranthus species, making management with any ALS inhibitor challenging. mdpi.comresearchgate.netcambridge.org Similarly, mutations at the Pro-197 position often result in resistance to SUs and IMIs. researchgate.netcambridge.org

Specific Cross-Resistance: In contrast, other mutations result in more specific resistance patterns. For example, substitutions at the Ser-653 or Ala-122 positions often confer high levels of resistance to imidazolinones but not to sulfonylureas. cambridge.org An Ala-122-Asn substitution in barnyardgrass conferred high levels of cross-resistance to all ALS inhibitors tested, demonstrating the variability that can exist. nih.gov

This variability means that a weed population resistant to one ALS inhibitor may or may not be resistant to another. For example, a population of corn poppy (Papaver rhoeas) resistant to the sulfonylurea herbicide tribenuron (B104746) also showed cross-resistance to this compound, although the resistance level was lower for this compound. frontiersin.org Conversely, a case in Xanthium strumarium showed resistance to imidazolinones but not to sulfonylureas. frontiersin.org Understanding the specific mutation present in a weed population is therefore critical for predicting its cross-resistance profile and selecting effective alternative herbicides.

| Weed Species | ALS Mutation | Cross-Resistance Profile (Including Imazamox) | References |

|---|---|---|---|

| Barnyardgrass (Echinochloa crus-galli) | Trp-574-Leu | High-level cross-resistance to all five families of ALS inhibitors, including imazamox. | researchgate.net |

| Johnsongrass (Sorghum halepense) | Trp-574-Leu | Highly cross-resistant to sulfonylureas (foramsulfuron, nicosulfuron, rimsulfuron) and imidazolinones (imazamox). | cambridge.org |

| Redroot Pigweed (Amaranthus retroflexus) | Ala-205-Val | Multiple resistance to PPO inhibitors and cross-resistance to three classes of ALS inhibitors: TP (flumetsulam), SU (nicosulfuron), and IMI (imazethapyr). | asacim.org.ar |

| Corn Poppy (Papaver rhoeas) | Pro-197 substitutions | High resistance to sulfonylureas (tribenuron). Lower, but significant, cross-resistance to imidazolinones (imazamox) and triazolopyrimidines (florasulam). | frontiersin.org |

| Crown Daisy (Glebionis coronaria) | Trp-574 & Asp-376 substitutions | Wide cross-resistance to at least four families of ALS inhibitors, including imazamox. | frontiersin.orgnih.gov |

Multiple Resistance Mechanisms Co-occurrence

The challenge of managing herbicide resistance is further compounded by the co-occurrence of multiple resistance mechanisms within a single weed population or even a single plant. frontiersin.org For resistance to this compound, this most commonly involves the simultaneous presence of target-site resistance (TSR) and non-target-site resistance (NTSR). frontiersin.orgnih.gov

The primary TSR mechanism is a mutation in the ALS gene, as detailed previously. NTSR, on the other hand, involves mechanisms that reduce the amount of active herbicide reaching the target site. frontiersin.org The most common form of NTSR is enhanced herbicide metabolism, where the resistant plant can detoxify the herbicide compound more rapidly than susceptible plants. nih.govfrontiersin.org This detoxification is often carried out by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). frontiersin.org

Several studies have documented the co-occurrence of both TSR (ALS mutations) and NTSR (enhanced metabolism) for imidazolinone resistance:

In Crown Daisy (Glebionis coronaria), populations resistant to ALS inhibitors were found to possess both target-site mutations (at positions 197, 376, and 574) and an enhanced ability to metabolize this compound. Experiments using the P450 inhibitor malathion partially reversed the resistance to this compound, confirming the role of metabolic degradation. frontiersin.orgnih.gov

In Corn Poppy (Papaver rhoeas), populations have been identified where both ALS gene mutations and enhanced metabolism via P450 enzymes contribute to resistance against this compound. mdpi.comresearchgate.net The presence of NTSR was confirmed in plants that survived herbicide application despite lacking a known resistance-conferring mutation. researchgate.netnih.gov

In Feral Rye (Secale cereale), different populations have evolved distinct mechanisms. Some populations showed TSR with mutations at the Ser-653 residue of the ALS gene, while another population exhibited no ALS mutation but demonstrated enhanced metabolism of this compound, which was inhibited by malathion. nih.gov

The co-occurrence of TSR and NTSR can lead to very high levels of resistance that are difficult to manage. Furthermore, because enhanced metabolism can often detoxify herbicides from different chemical classes, it can be a precursor to multiple resistance, where a weed is resistant to herbicides with different sites of action. For example, a P450 enzyme that metabolizes this compound might also be capable of metabolizing herbicides from other groups, complicating control strategies.

| Weed Species | Target-Site Resistance (TSR) | Non-Target-Site Resistance (NTSR) | Key Findings | References |

|---|---|---|---|---|

| Crown Daisy (Glebionis coronaria) | ALS gene mutations (Pro-197, Asp-376, Trp-574) | Enhanced metabolism via P450 enzymes | Both mechanisms were confirmed in the same populations, contributing to broad cross-resistance. Malathion synergized with imazamox. | frontiersin.orgnih.gov |

| Corn Poppy (Papaver rhoeas) | ALS gene mutations (e.g., Pro-197) | Enhanced metabolism via P450 enzymes | TSR and NTSR mechanisms coexist in the same populations and likely in individual plants, complicating management. | mdpi.comnih.gov |

| Feral Rye (Secale cereale) | ALS gene mutations (Ser-653) | Enhanced metabolism via P450 enzymes | Different populations were found with either TSR or NTSR, demonstrating multiple evolutionary pathways to imazamox resistance. | nih.gov |

| Amaranthus species | Multiple ALS mutations (Trp-574, Ser-653, etc.) | Evidence of NTSR in some populations | Populations often have multiple TSR mutations, and some also exhibit NTSR, leading to broad and robust resistance profiles. | scirp.orgnih.govcambridge.orgcambridge.org |

| Barnyardgrass (Echinochloa crus-galli) | ALS gene mutation (Trp-574-Leu) | Evidence of enhanced metabolism | While the primary mechanism was a potent TSR mutation, evidence suggested a minor role for NTSR. | cambridge.org |

Ecological and Environmental Research Considerations

Impact on Non-Target Plant Species and Ecosystems

(R)-imazamox, the herbicidally active enantiomer of imazamox (B1671737), is a systemic herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of essential amino acids in plants. nih.govapms.org This mode of action, while effective for weed control, also presents potential risks to non-target plant species and the broader ecosystem.

Susceptibility of Terrestrial and Aquatic Macrophytes

This compound demonstrates varying levels of toxicity to different non-target plant species. It is considered hazardous to terrestrial macrophytes, with risks associated with spray drift and direct application. maryland.gov Studies have shown that imazamox can be highly toxic to certain aquatic plants. apvma.gov.au

For aquatic macrophytes, susceptibility varies significantly among species. For instance, duckweed (Lemna gibba) has shown high sensitivity, with a 14-day EC50 (the concentration causing a 50% effect) of 0.011 mg active ingredient per liter (a.i./L) and a No Observed Effect Concentration (NOEC) of 0.0045 mg a.i./L. mass.gov Another duckweed species, Lemna minor, exhibited 4- and 7-day EC50 values of 0.055 mg/L and 0.029 mg/L, respectively. mass.gov In contrast, some submerged plants like sago pondweed (Stuckenia pectinatus) have shown tolerance to concentrations up to 0.800 mg/L, while Eurasian watermilfoil (Myriophyllum spicatum) was sensitive to 0.200 mg/L. mass.gov Emergent species like pickerelweed have been reported to be highly susceptible to aqueous applications of imazamox. apms.org However, foliar applications in some studies did not show a significant impact on the growth of pickerelweed. apms.org Unicellular algae, on the other hand, appear to be less sensitive, with no adverse effects observed at concentrations up to 0.040 mg/L. mass.gov

A study on the effects of aerially-applied imazamox on a sawgrass marsh found that dominant emergent macrophytes such as sawgrass, fragrant water lily, pickerelweed, bog smartweed, and duck potato were tolerant at rates up to 0.28 kg ae ha-1. apms.org

The following table summarizes the susceptibility of various aquatic macrophytes to imazamox based on available research findings.

| Plant Species | Scientific Name | Susceptibility | Observed Effect | Source |

| Duckweed | Lemna gibba | High | 14-day EC50: 0.011 mg a.i./L | mass.gov |

| Duckweed | Lemna minor | High | 7-day EC50: 0.029 mg/L | mass.gov |

| Eurasian watermilfoil | Myriophyllum spicatum | High | Sensitive to 0.200 mg/L | mass.gov |

| Pickerelweed | Pontederia cordata | High (aqueous) | Susceptible to 150-300 µg a.i. L-1 | apms.org |

| Sago pondweed | Stuckenia pectinatus | Low | Not susceptible up to 0.800 mg/L | mass.gov |

| Sawgrass | Cladium jamaicense | Low (foliar) | Tolerant up to 0.28 kg ae ha-1 | apms.org |

| Fragrant water lily | Nymphaea odorata | Low (foliar) | Tolerant up to 0.28 kg ae ha-1 | apms.org |

| Bog smartweed | Polygonum spp. | Low (foliar) | Tolerant up to 0.28 kg ae ha-1 | apms.org |

| Duck potato | Sagittaria lancifolia | Low (foliar) | Tolerant up to 0.28 kg ae ha-1 | apms.org |

Potential Effects on Rare and Endangered Plant Species

The direct application of this compound is likely to cause injury or death to rare, threatened, or endangered plant species. maryland.gov The U.S. Environmental Protection Agency (EPA) has noted that the Level of Concern (LOC) was exceeded for listed non-target plant species that received spray drift from imazamox use. maryland.gov Therefore, careful consideration of the presence of such species is crucial before any application to minimize potential negative impacts. nih.govmaryland.gov

Effects on Plant Communities and Biodiversity

The application of this compound can lead to shifts in plant community structure. cdnsciencepub.com Studies have indicated that even at a tenth of the recommended field dose, a significant percentage of non-target wild plant species could be affected. openagrar.deresearchgate.net One study calculated hazardous doses (HD) and found that the HD5 (the dose affecting 5% of species) was 0.32 g/ha and the HD50 (the dose affecting 50% of species) was 3.9 g/ha. openagrar.deresearchgate.net This suggests that non-target vegetation up to a certain distance from sprayed fields could be adversely affected by drift. openagrar.de However, some research also indicates that at very low doses, a hundredth of the recommended field dose, hormetic effects (growth stimulation) can be observed in some plant species. openagrar.deresearchgate.net

Interactions with Soil Microbiota and Biogeochemical Cycles

The fate and impact of this compound in the soil environment are influenced by its interactions with soil microbiota and its subsequent effects on important biogeochemical cycles.

Influence on Microbial Degradation Activity

Microbial breakdown is a principal degradation pathway for imazamox in aerobic soils. apvma.gov.au The rate of degradation is influenced by soil properties such as pH. bioone.orgacs.org Imazamox degradation is generally faster in neutral soils compared to acidic soils. researchgate.net The half-life of imazamox in soil can vary significantly, ranging from as short as 1.4 weeks at pH 7 to much longer periods under different conditions. bioone.org For instance, field dissipation studies have reported half-lives ranging from 15 to 130 days. mass.govepa.gov

Some studies have shown that the application of imazamox can stimulate soil respiration in a dose-dependent manner, suggesting that microbial communities are actively involved in its degradation. mdpi.comresearchgate.net The degradation of imazamox in soil is primarily a microbial process, as evidenced by a significantly longer half-life in sterilized soil compared to unsterilized soil. plos.org Research has identified specific strains of bacteria, such as those from the Streptomycetaceae family, that can effectively degrade imazamox. researchgate.net

The enantiomers of imazamox can exhibit different degradation rates depending on the soil pH. In neutral soils, the (+)-imazamox enantiomer tends to degrade faster, while in strongly acidic soils, the (-)-imazamox enantiomer degrades more rapidly. acs.org

Potential Effects on Soil Enzyme Activity and Biodiversity

The application of this compound can have varied effects on soil enzyme activity and microbial biodiversity. Some studies have reported a temporary reduction in soil dehydrogenase activity following imazamox application, which recovered within a few weeks. mdpi.comresearchgate.net Conversely, other research has shown an increase in dehydrogenase activity in imazamox-treated soils. mdpi.comresearchgate.net

The following table summarizes the effects of this compound on soil microbial parameters from various studies.

| Parameter | Effect | Observation Details | Source |

| Dehydrogenase Activity | Transient Reduction | Significant reduction at 7 and 14 days, with recovery by day 21. | mdpi.comresearchgate.net |

| Dehydrogenase Activity | Increase | Increased by ~56–70% in treated soils. | mdpi.comresearchgate.net |

| Microbial Biomass C | Reduction | Reduced compared to some other herbicides in a greenhouse study. | cdnsciencepub.com |

| Microbial Biomass C | No significant effect | No effect observed in field experiments. | cdnsciencepub.com |

| Microbial Diversity | No significant alteration | No alteration in microbial diversity relative to control in a greenhouse study. | cdnsciencepub.com |

| Microbial Community Structure | Shift | Herbicide-induced shifts in microbial composition were observed. | cdnsciencepub.com |

| Culturable Bacteria | Increase | Significant increase in heterotrophic bacteria, actinomycetes, and Pseudomonas spp. at high concentrations. | mdpi.comresearchgate.net |

| β-1,4-N-acetylglucosaminidase | Inhibition | Significant inhibition at the recommended dose. | mdpi.com |

Impact on Nitrogen and Carbon Cycling Processes

The application of this compound in agricultural settings can influence the fundamental biogeochemical cycles of carbon (C) and nitrogen (N), which are critical for soil fertility and health. tubitak.gov.tr These effects are primarily mediated by the herbicide's interaction with soil microbial communities responsible for nutrient transformations. tubitak.gov.trmdpi.com Research indicates that the impact of imazamox is complex, with the potential for both stimulation and inhibition of microbial processes depending on the specific function, herbicide concentration, and soil history. researchgate.netresearchgate.net

Impact on Carbon Mineralization

However, the effect is not always stimulatory and can be influenced by soil history and environmental conditions. researchgate.net In a study comparing soils with a history of imazamox use (I) to those without (NI), the carbon mineralization rate was significantly higher in the previously exposed soil. tubitak.gov.tr This suggests that a history of application may lead to the adaptation of microbial communities that are capable of degrading and utilizing imazamox. tubitak.gov.tr

Table 1: Effect of Imazamox on Carbon Mineralization (CO₂ Evolution) in Different Soil Types

| Soil Type (History) | Imazamox Dose | Observation | Source |

|---|---|---|---|

| Sunflower Soil (With and Without Prior Application) | Recommended (RD), 3x RD, 5x RD | Cumulative carbon mineralization increased over 42 days, suggesting use as a C source. | researchgate.net |

| Peanut Soil (With Prior Application) | Recommended Dose (10 mg/kg) | Higher CO₂ respiration compared to higher doses, especially at 80% field capacity. | researchgate.nettubitak.gov.tr |

| Peanut Soil (Without Prior Application) | All doses (RD, 2x RD, 4x RD) | Carbon mineralization rates were significantly lower than in soil with a history of application. | tubitak.gov.tr |

| Acidic Mediterranean Soil | 3, 15, and 150 µg/g soil | Soil respiration significantly increased in a dose-dependent manner 3 days after application. | mdpi.com |

Impact on Nitrogen Cycling

The influence of this compound on the nitrogen cycle is multifaceted, affecting processes such as mineralization, nitrification, and nitrogen fixation.

Nitrogen Mineralization and Nitrification: While some microorganisms may use imazamox as a nitrogen source, a more prominent effect observed in research is the inhibition of nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036). tubitak.gov.tr Studies have consistently shown that nitrate (NO₃⁻) production decreases with increasing doses of imazamox. researchgate.nettubitak.gov.trresearchgate.net This inhibitory effect suggests that nitrifying bacteria, which are crucial for converting ammonium (B1175870) to plant-available nitrate, are sensitive to the presence of imazamox. tubitak.gov.trtubitak.gov.trresearchgate.net In both peanut and sunflower soils, control samples without the herbicide showed significantly higher nitrate contents compared to all treatments with imazamox. researchgate.netresearchgate.net This suggests that the presence of imazamox can negatively impact the activity of nitrate-producing bacteria. tubitak.gov.tr

Table 2: Effect of Imazamox on Soil Nitrate (NO₃⁻-N) Production

| Soil Type (History) | Imazamox Dose | Observation on Nitrate (NO₃⁻-N) | Source |

|---|---|---|---|

| Peanut Soil (With and Without Prior Application) | Recommended (RD), 2x RD, 4x RD | Nitrate production decreased with increasing herbicide doses. Control soils had significantly higher nitrate content. | researchgate.nettubitak.gov.tr |

| Sunflower Soil | Recommended (RD), 3x RD | The presence of imazamox inhibited microorganisms responsible for nitrogen mineralization. | researchgate.net |

Nitrogen Fixation: Symbiotic nitrogen fixation is a critical process, especially for legume crops where imazamox is often used. Research on the impact of imazamox on nitrogen-fixing bacteria has yielded varied results. One study found that the application of imazamox at four different concentrations actually increased the growth of all tested Sinorhizobium meliloti strains, which are symbiotic with alfalfa. cabidigitallibrary.org This suggests a degree of tolerance and perhaps even a stimulatory effect under certain conditions. Other reviews note that the impact on rhizobia is a key area of concern but remains poorly investigated for imazamox specifically. mdpi.com

The herbicidally active enantiomer for imidazolinones is generally the (R)-isomer. researchgate.net While research on the specific enantioselective effects of this compound on soil nitrogen cycling is limited, studies on the related herbicide imazethapyr (B50286) have shown that the (R)-enantiomer can promote a nitrogen cycling pattern that favors lower energy costs and higher nitrogen retention compared to the (S)-enantiomer. This highlights the importance of considering the stereochemistry of the molecule when evaluating its environmental impact.

Analytical Methodologies for Imazamox Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatographic separation is a cornerstone of imazamox (B1671737) residue analysis, allowing for its isolation from complex sample matrices prior to detection. The choice of technique often depends on the matrix, required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of imazamox residues in various samples, including soil, water, and agricultural products. researchgate.netresearchgate.net These methods typically involve extraction of the analyte from the sample, a cleanup procedure to remove interfering substances, and subsequent analysis by HPLC with a suitable detector. epa.gov

For instance, an HPLC method for analyzing imazamox in soils and maize plants has been reported. researchgate.netresearchgate.net This method utilizes a C8 column and a mobile phase consisting of a mixture of acetonitrile (B52724), water, and formic acid (30/69/1, v/v/v). researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, often set at a wavelength of 250 nm. researchgate.net The retention time for imazamox under these conditions was found to be approximately 8.5 minutes. researchgate.net

In another application, HPLC with UV detection was used to determine imazamox and imazethapyr (B50286) residues in soybean oil. derpharmachemica.com This method employed a reversed-phase C18 column and a mobile phase of acetonitrile and 0.1% orthophosphoric acid (30:70 v/v). derpharmachemica.com The detector wavelength was set at 254 nm. derpharmachemica.com The sample preparation involved solid-phase extraction (SPE) to clean up the sample before HPLC analysis. derpharmachemica.comresearchgate.net

The following table summarizes the key parameters of a representative HPLC method for imazamox analysis:

| Parameter | Value |

| Column | C8 (4.6 mm i.d.; 25 cm length) researchgate.net |

| Mobile Phase | Acetonitrile/Water/Formic Acid (30/69/1) researchgate.net |

| Flow Rate | 0.7 ml/min researchgate.net |

| Detector | UV at 250 nm researchgate.net |

| Retention Time | 8.5 min researchgate.net |

For higher sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice for imazamox residue analysis, particularly at trace levels. This technique is capable of determining imazamox and its metabolites in various matrices, including water and barley. epa.govfao.org

One validated LC-MS/MS method for the determination of imazamox and its metabolites in water utilizes an Agilent 1200 HPLC system coupled to an Applied Biosystems API 4000 mass spectrometer. epa.gov The chromatographic separation is achieved on a Zorbax Eclipse XDB-C18 column with a gradient mobile phase of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid. epa.gov The retention time for imazamox in this system is approximately 4.8 minutes. epa.gov

LC-MS/MS has also been employed for the analysis of imazamox residues in barley grain, forage, and straw. fao.org These methods have demonstrated high levels of recovery and low limits of quantification. fao.org

Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective, albeit less sensitive, method for the qualitative and semi-quantitative analysis of imazamox. A TLC-based method has been developed for the analysis of imazamox, imazethapyr, and imazapyr (B1671738) in herbicide formulations. ipp.gov.ua This method uses silica (B1680970) gel as the stationary phase and a mobile phase of ethanol (B145695) and acetic acid (4:1.5 v/v). ipp.gov.ua Detection of the separated compounds is achieved under UV light at 254 nm and with a developing reagent. ipp.gov.ua

Liquid Chromatography–Mass Spectrometry (LC-MS/MS).

Enantioselective Analytical Approaches

Since imazamox is a chiral compound, with the (R)-enantiomer being the more herbicidally active form, methods for separating and quantifying the individual enantiomers are of significant interest. acs.org Enantioselective analysis is crucial for understanding the environmental fate and biological activity of each enantiomer.

An enantioselective analytical method based on LC-MS/MS has been developed to quantify imazamox enantiomers and their chiral metabolites in soil. acs.org This approach allows for the investigation of enantioselective degradation and interconversion in soil environments. acs.orgeuropa.eu Studies have shown that in neutral soils, (+)-imazamox degrades faster, while in strongly acidic soils, the preference is reversed. researchgate.net Another study utilized a semi-preparative chiral OJ-H column with a mobile phase of n-hexane, isopropanol, and trifluoroacetic acid for the chiral resolution of imazamox enantiomers via HPLC. google.com

The ability to differentiate between enantiomers has also been used to distinguish between biodegradation and photodegradation processes in soil. nih.gov Under dark conditions, imazamox degradation is enantioselective, whereas under sunlight, it is nonenantioselective and faster, indicating that photodegradation is the dominant process. nih.gov

Method Validation and Performance Characteristics

The reliability of any analytical method depends on its validation, which includes the determination of key performance characteristics such as the limits of detection and quantification.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For imazamox, these values vary depending on the analytical technique and the sample matrix.

HPLC-UV : For the analysis of imazamox in soybean oil using HPLC-UV, the LOD and LOQ were reported to be 0.003 µg/mL and 0.01 µg/mL, respectively. derpharmachemica.comresearchgate.net An HPLC method for soil and maize plants reported a limit of detection of 10 ng. researchgate.netresearchgate.net

LC-MS/MS : In the analysis of water samples by LC-MS/MS, the LOD for imazamox was 0.005 µg/L, and the LOQ was 0.025 µg/L. epa.govepa.gov For barley grain, the LOQ was established at 0.02 mg/kg. fao.org Validated analytical methods for field peas, peanuts, and soybeans have achieved an LOQ of 0.05 mg/kg. apvma.gov.au

Capillary Electrophoresis-Mass Spectrometry (CE-MS) : For the analysis of imazamox in environmental water samples, a CE-MS method had a limit of quantitation of 200 ng/L and a limit of detection of 20 ng/L. nih.gov

The following table provides a summary of reported LOD and LOQ values for imazamox using different analytical methods and in various matrices.

| Analytical Method | Matrix | LOD | LOQ |

| HPLC-UV derpharmachemica.comresearchgate.net | Soybean Oil | 0.003 µg/mL | 0.01 µg/mL |

| HPLC researchgate.netresearchgate.net | Soil and Maize Plants | 10 ng | - |

| LC-MS/MS epa.govepa.gov | Water | 0.005 µg/L | 0.025 µg/L |

| LC-MS/MS fao.org | Barley Grain | - | 0.02 mg/kg |

| Validated Analytical Methods apvma.gov.au | Field Peas, Peanuts, Soybeans | - | 0.05 mg/kg |

| CE-MS nih.gov | Environmental Water | 20 ng/L | 200 ng/L |

Accuracy, Reproducibility, and Recovery in Different Matrices

The validation of analytical methods for detecting and quantifying (R)-imazamox is critically dependent on assessing their accuracy, reproducibility, and recovery across a variety of sample types, known as matrices. These parameters ensure that the method is reliable and provides consistent results for its intended application. Research has demonstrated the successful validation of various methods in matrices such as soil, water, and diverse plant materials.

Soil Matrices

The performance of analytical methods for imazamox in soil is crucial for environmental monitoring and understanding its fate. An enantioselective analytical method based on liquid chromatography–tandem mass spectrometry (LC–MS/MS) was developed to quantify imazamox enantiomers in 18 different soils. acs.org For optimal accuracy, quantification was based on matrix-matched standards. acs.org The method demonstrated excellent recovery rates for both enantiomers, ranging from 86% to 114% across three selected soils. acs.org The precision, expressed as the relative standard deviation (RSD) of residual concentrations, was high, with values between 2.1% and 5.3% for both enantiomers. acs.org Furthermore, the determination of enantiomer fractions was found to be highly reproducible, with RSD values between 1.3% and 1.9%. acs.org

Another study utilizing a high-performance liquid chromatography (HPLC) method reported satisfactory recoveries in three different soil types, ranging from 82.2% to 99.5%, depending on the soil characteristics and the initial concentration of the analyte. researchgate.netresearchgate.net The accuracy for this method in soil was reported to be between 77.3% and 99.5%. researchgate.net The reproducibility was also robust, with RSD values varying from 0.3% to 10.6%. researchgate.net A separate study comparing different extraction techniques for a pre-mix of imazamox and imazethapyr in clay and sandy loam soils found that matrix solid phase dispersion (MSPD) provided superior recoveries of 85.22% to 96.00%. researchgate.net

| Analytical Method | Matrix Type | Accuracy (%) | Recovery (%) | Reproducibility (RSD %) | Source |

|---|---|---|---|---|---|

| LC-MS/MS | 18 soils (3 selected for validation) | Matrix-matched standards used | 86 - 114 | 2.1 - 5.3 | acs.org |

| HPLC | 3 soil types | 77.3 - 99.5 | 82.2 - 99.5 | 0.3 - 10.6 | researchgate.netresearchgate.net |

| GC-MS/MS with MSPD | Clay and sandy loam soils | Not Specified | 85.22 - 96.00 | Not Specified | researchgate.net |

Water Matrices

| Analytical Method | Matrix Type | Fortification Levels | Recovery (%) | Reproducibility (RSD %) | Source |

|---|---|---|---|---|---|

| LC/MS/MS | Ground and Surface Water | 0.025 µg/L (LOQ) and 0.25 µg/L | 70 - 120 | ≤ 20 | epa.gov |

Plant and Crop Matrices

The analysis of imazamox in plant tissues is essential for residue studies. In maize plants, an HPLC method yielded recoveries ranging from 77.3% to 85.0%, which were considered satisfactory. researchgate.netresearchgate.net The accuracy for this method in maize was between 77.3% and 99.5%, with reproducibility (RSD) values indicating good precision, ranging from 0.5% to 5.6%. researchgate.net

For wheat leaves, a method involving ultrasound-assisted extraction followed by LC-UV determination was validated. nih.gov The precision was evaluated at two concentration levels, showing repeatability (intra-day precision) of 2.9% and 5.0%, and reproducibility (inter-day precision) of 4.7% and 6.9%. nih.gov Another validated method for wheat (Method M 3098) reported recovery values between 69% and 97%. fao.org

In soybeans, an HPLC-UV method (Method M 2248) demonstrated mean recovery values between 82% and 88%, with an RSD of less than 11%. fao.org A confirmatory LC-MS method (M 2333) for soybeans showed recoveries of 76% and 79%. fao.org Furthermore, an enantioselective method was developed for various food samples, including soybeans, peanuts, wheat, maize, and rice, which yielded acceptable recoveries of 63.5% to 111.5% with a relative standard deviation of ≤ 22.7%. researchgate.net

| Analytical Method | Matrix Type | Accuracy (%) | Recovery (%) | Reproducibility (RSD %) | Source |

|---|---|---|---|---|---|

| HPLC | Maize Plants | 77.3 - 99.5 | 77.3 - 85.0 | 0.5 - 5.6 | researchgate.net |

| LC-UV | Wheat Leaves | Not Specified | Not Specified | 4.7 - 6.9 | nih.gov |

| Method M 3098 | Wheat | Not Specified | 69 - 97 | Not Specified | fao.org |

| HPLC-UV (M 2248) | Soybean Seeds | Not Specified | 82 - 88 | < 11 | fao.org |

| Enantioselective Method | Soybeans, Peanuts, Wheat, Maize, Rice | Not Specified | 63.5 - 111.5 | ≤ 22.7 | researchgate.net |

Other Matrices

Analytical methods have also been validated for processed commodities. A study on the determination of imazamox residues in soybean oil using an HPLC-PDA method reported average percent recoveries of 87% at a 0.01 µg/mL fortification level and 93% at a 0.1 µg/mL level. derpharmachemica.com The reproducibility of this method was high, with relative standard deviations of less than 3%. derpharmachemica.com

| Analytical Method | Matrix Type | Fortification Levels | Recovery (%) | Reproducibility (RSD %) | Source |

|---|---|---|---|---|---|

| HPLC-PDA | Soybean Oil | 0.01 µg/mL and 0.1 µg/mL | 87 - 93 | < 3 | derpharmachemica.com |

Future Research Directions and Perspectives

Novel Strategies for Sustainable Weed Management in the Context of Imazamox (B1671737)

The rise of herbicide resistance necessitates a shift away from reliance on single chemical solutions towards more integrated and sustainable weed management (IWM) systems. agronomyjournals.commdpi.com Novel strategies involving imazamox focus on its judicious use within a diversified program to reduce selection pressure and prolong its efficacy. mdpi.combasf.com

A cornerstone of sustainable use is the integration of chemical control with other methods. wa.gov This includes:

Crop Rotation: Alternating crops allows for the rotation of herbicides with different modes of action, preventing the buildup of weeds resistant to a specific herbicide like imazamox. basf.comusda.gov

Herbicide Rotation and Mixtures: To combat resistance, it is recommended to use tank mixes or sequences of effective herbicides with different modes of action. basf.com This ensures that weeds surviving one mode of action are controlled by another.

Herbicide-Resistant (HR) Crop Systems: The development of imidazolinone-tolerant crops, often marketed under the Clearfield™ trait, allows for the post-emergence application of imazamox to control a broad spectrum of weeds within the crop. usda.gov These HR crops, developed through conventional breeding or mutagenesis, contain a modified ALS enzyme that is not affected by the herbicide. researchgate.netusda.gov However, to ensure long-term sustainability, these technologies must be used as part of a comprehensive IWM program, not as a standalone solution. usda.gov

Emerging research also explores the potential of nano-herbicide formulations. Encapsulating herbicides like imazamox in biodegradable nanocarriers could lead to controlled release, targeted delivery, and reduced application rates, thereby minimizing environmental impact and improving weed control efficiency. frontiersin.org

Refined Environmental Risk Assessment Methodologies

Standard environmental risk assessment (ERA) for pesticides like imazamox involves a systematic process of evaluating the potential for adverse effects on humans and ecosystems. maryland.govresearchgate.net This process integrates data on chemical properties, environmental fate (how it moves and breaks down in soil and water), and ecotoxicology (its effects on non-target organisms). mass.govepa.gov

The U.S. Environmental Protection Agency (EPA), for example, uses modeling systems like the Pesticide Root Zone/Exposure Analysis Modeling System (PRZM/EXAMS) to estimate pesticide concentrations in the environment. maryland.gov The risk is then characterized by comparing exposure estimates to toxicity values, often expressed as a hazard quotient (HQ). mass.gov If the HQ exceeds a pre-defined Level of Concern (LOC), it indicates a potential risk that may require regulatory action or mitigation measures. mass.govepa.gov

However, there is a growing recognition that traditional methodologies may not fully capture the complexities of real-world ecosystems. Future refinements to ERA methodologies are focused on several key areas:

Complex Scenarios: Moving beyond single-chemical assessments to evaluate the risks of chemical mixtures and their interactions in the environment.

Sub-lethal and Indirect Effects: Assessing more subtle impacts beyond acute toxicity, such as behavioral changes in wildlife or shifts in microbial community structure and function in soil. mdpi.com

Improved Exposure Modeling: Developing more sophisticated models that can better predict pesticide transport and fate under diverse agricultural and environmental conditions, such as the impact of different tillage and irrigation practices on imazamox dissipation. researchgate.net

Integrating New Data Streams: Incorporating data from molecular biology and genomics to understand the effects of herbicides at a subcellular level and to develop more sensitive and relevant ecological indicators.

The goal is to create more holistic and predictive risk assessment frameworks that provide a more accurate picture of the environmental footprint of herbicides like imazamox, guiding the development of safer use practices. researchgate.net

Emerging Biotechnological Applications for Crop Protection

Biotechnology plays a crucial role in modern crop protection, particularly in the context of herbicides like imazamox. The primary application has been the development of herbicide-resistant (HR) crops, which provides farmers with highly effective and selective weed control options. usda.gov

The most prominent example related to imazamox is the Clearfield® production system. nih.gov This technology is not a product of genetic modification (GM) but rather utilizes advanced conventional breeding techniques, specifically induced mutagenesis, to select for crop varieties that are tolerant to imidazolinone herbicides. researchgate.netnih.gov These tolerant crops, including wheat, rice, sunflower, and canola, possess a naturally occurring mutation in the acetohydroxyacid synthase (AHAS) gene. researchgate.netusda.gov This mutation, often a single nucleotide polymorphism leading to an amino acid substitution (e.g., Ser653Asn), alters the enzyme's structure just enough to prevent the herbicide from binding, while still allowing the enzyme to function normally in the plant. researchgate.netnih.gov

The development of these HR crops allows for the post-emergence application of imazamox, controlling weeds that have already emerged within the growing crop without causing injury to the crop itself. nih.gov Research has focused on characterizing the genetic basis of this resistance, identifying lines with one or two resistant genes, which can confer different levels of tolerance. nih.govresearchgate.net

Future biotechnological applications may involve more advanced techniques like gene editing to introduce specific tolerance traits with greater precision. Furthermore, biotechnology is being used to isolate and identify microorganisms capable of degrading herbicide residues in the soil, offering a potential bioremediation strategy to mitigate the environmental impact of long-term herbicide use. researchgate.net

Integrated Approaches for Ecological Impact Mitigation

Mitigating the ecological impact of herbicides like imazamox requires an integrated approach that combines careful application practices with broader farm management strategies. wa.gov The goal is to keep the herbicide on the intended target and minimize its movement into non-target areas, particularly water bodies. maryland.gov

Key mitigation strategies include:

Application Best Practices: Adhering strictly to label instructions is fundamental. This includes avoiding application when wind speeds are high to prevent spray drift and not applying during temperature inversions. maryland.gov

Buffer Zones: Establishing untreated vegetation strips around treated fields and near sensitive areas like streams, rivers, and wetlands can help intercept runoff and spray drift.

Conservation Tillage and Water Management: Practices that reduce soil erosion and surface water runoff can significantly decrease the amount of herbicide transported from fields into aquatic ecosystems. However, the persistence of imazamox can be influenced by soil conditions like pH and moisture. researchgate.net

Bioremediation: Research into microorganisms that can degrade imazamox in soil and water presents a promising future strategy for actively breaking down herbicide residues and reducing their persistence in the environment. researchgate.net

Q & A

Q. What is the primary mode of action of (R)-imazamox in plants, and how can this mechanism be experimentally verified?

this compound inhibits acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis. To confirm this mode of action, researchers can:

- Conduct enzyme inhibition assays using purified AHAS and compare activity with/without this compound exposure.

- Perform dose-response studies on plant growth, observing symptomology (chlorosis, stunting) consistent with AHAS inhibition.

- Use high-performance liquid chromatography (HPLC) to quantify amino acid depletion in treated plants .

Q. What analytical methods are validated for quantifying this compound residues in environmental and biological matrices?

Validated methodologies include:

- Chromatography techniques : HPLC or GC-MS for soil, water, and plant tissue analysis, with detection limits as low as 0.01 µg/L in water samples.

- Sample preparation : Solid-phase extraction (SPE) for environmental water, QuEChERS for plant tissues.

- Validation criteria : Ensure recovery rates of 70–120% and relative standard deviation <15% across replicates .

Q. What toxicological and environmental factors contribute to the reduced-risk classification of this compound?

The EPA's reduced-risk designation stems from:

- Low application rates (5–54 g a.i./ha) minimizing environmental load .

- Favorable toxicological profile : High LD50 values in mammals and rapid degradation in aerobic aquatic environments (half-life <7 days).

- Minimal bioaccumulation risk : Low octanol-water partition coefficient (log Kow = 0.89) .

Advanced Research Questions

Q. How should field experiments be designed to assess chronic phytotoxicity of this compound on non-target crops like maize?

- Experimental design : Randomized complete block with 4+ replications. Include untreated controls and multiple dose tiers (e.g., 5, 10, 20 g a.i./ha).

- Metrics : Measure photosynthetic efficiency (Fv/Fm ratio), biomass accumulation, and grain yield.

- Duration : Monitor effects across full growing seasons to capture delayed impacts .

Q. What statistical approaches resolve dose-response variability in this compound efficacy studies?

- ANOVA with post-hoc tests : Fisher’s LSD for mean separation (α = 0.05) .

- Nonlinear regression : Fit log-logistic models to estimate ED50 values.

- Synergism/antagonism analysis : Use Colby’s method for combination treatments .

Q. How can contradictory findings about this compound persistence in different soils be reconciled?

Investigate confounding variables:

- Soil pH and oxygen : Degradation accelerates in alkaline, aerobic soils.

- Fertilizer interactions : Ammonium-based fertilizers may alter pH and microbial activity, affecting degradation rates .

- Analytical validation : Ensure consistent SPE protocols and matrix-matched calibration .

Q. What methodologies identify this compound-tolerant plant genotypes for integrated weed management?

- Mutagenesis screens : Treat seeds with ethyl methane sulfonate (EMS), then screen M2 progeny at sublethal doses (e.g., 18 g a.i./ha).

- Phenotyping : Assess survival rates, chlorophyll content, and AHAS gene sequencing for resistance mutations .

Q. How does pH modulate the environmental fate of this compound in irrigation systems?

- Lab studies : Conduct hydrolysis experiments across pH gradients (4–9).

- Field monitoring : Install porous cups in soil profiles to track leaching.